Molecular structure and coordination geometry of H2IrCl6
Molecular structure and coordination geometry of H2IrCl6
An In-depth Technical Guide to the Molecular Structure and Coordination Geometry of Hexachloroiridic Acid (H₂IrCl₆)
Abstract
Hexachloroiridic acid (H₂IrCl₆) is a cornerstone inorganic compound, serving as a critical precursor for a vast array of iridium-based catalysts and advanced materials.[1] Its utility in fields ranging from electrochemistry to organic synthesis is fundamentally dictated by its unique electronic and molecular structure. This technical guide offers an in-depth exploration of the molecular architecture and coordination geometry of H₂IrCl₆, focusing on the central [IrCl₆]²⁻ anion. We will dissect its electronic configuration, oxidation state, and the precise spatial arrangement of its ligands. Furthermore, this guide provides field-proven insights into its synthesis, physicochemical properties, and key applications, equipping researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.
Introduction to Hexachloroiridic Acid
Chemical Identity and Nomenclature
Hexachloroiridic acid is an inorganic coordination complex most commonly represented by the formula H₂IrCl₆. It is frequently encountered in its hydrated form, typically as hexachloroiridic acid hexahydrate, H₂IrCl₆·6H₂O.[2][3] The compound is also known by several synonyms, including chloroiridic acid, dihydrogen hexachloroiridate(IV), and hydrogen iridium hexachloride.[4][5] The core of its chemical identity and reactivity is the dianion, hexachloroiridate(IV), [IrCl₆]²⁻.[2]
Significance in Research and Industry
The robust Lewis acidity and redox flexibility of H₂IrCl₆ make it an indispensable precursor in modern science and industry.[2] It is a foundational material for creating highly active homogeneous and heterogeneous catalysts that drive complex organic transformations with exceptional efficiency and selectivity.[6][7] Its applications are pivotal in electrochemistry, particularly for fabricating dimensionally stable electrodes for the oxygen evolution reaction (OER) in water splitting, and in electroplating for creating uniform, corrosion-resistant iridium coatings.[2][4][8]
Electronic Configuration and Oxidation State of Iridium
Determination of the +4 Oxidation State
Iridium, a member of the 5d transition metal series, can adopt a wide range of oxidation states, from -3 to +9.[9][10] In hexachloroiridic acid, the iridium center is in the +4 oxidation state.[4][11] This is determined by considering the overall charge of the complex. Each of the six chloride (Cl⁻) ligands carries a -1 charge, resulting in a total charge of -6 from the ligands. The two protons (H⁺) contribute a +2 charge. To maintain charge neutrality for the entire H₂IrCl₆ molecule, the iridium atom must possess a +4 charge.
Electron Configuration and Chemical Implications
A neutral iridium atom has an electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s². In the Ir(IV) state, it loses four electrons, resulting in a d⁵ electron configuration. For a 5d transition metal like iridium, the crystal field splitting energy is large, leading to a low-spin octahedral complex.[12] This d⁵ configuration means the complex has an unpaired electron, making it paramagnetic. The electronic structure also makes the [IrCl₆]²⁻ complex a good oxidizing agent, as it has a tendency to accept an electron to achieve a more stable d⁶ configuration.[12]
Molecular Structure and Coordination Geometry
The [IrCl₆]²⁻ Anion: The Core of the Structure
The substantive chemical and physical properties of hexachloroiridic acid are dominated by the structure of the hexachloroiridate(IV) dianion, [IrCl₆]²⁻.[2] In the solid state and in solution, this anion is the primary structural unit, with two protons (or their hydrated form, hydronium ions) acting as counter-ions.
Octahedral Coordination Geometry
The [IrCl₆]²⁻ anion exhibits a highly symmetric octahedral coordination geometry.[2] In this arrangement, the central Ir(IV) ion is coordinated to six chloride ligands, which are positioned at the vertices of an octahedron. All hexahalo complexes tend to adopt this stable, high-symmetry geometry.[13] The ideal Cl-Ir-Cl bond angles in a perfect octahedron are 90° between adjacent ligands and 180° between opposite ligands. While minor distortions can occur in the crystal lattice due to packing effects, the geometry is overwhelmingly octahedral.[14][15]
Caption: Octahedral coordination geometry of the [IrCl₆]²⁻ anion.
Bond Lengths
Physicochemical Properties
Hexachloroiridic acid is typically a black-brown or yellow crystalline solid that is highly hygroscopic.[2][16] It is readily soluble in water, hydrochloric acid, and alcohol.[3][5] The hydrated form is thermally sensitive and begins to decompose at 65 °C, releasing hydrogen chloride gas.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | H₂IrCl₆ · xH₂O | [4] |
| Anhydrous Molecular Weight | 406.95 g·mol⁻¹ | [4] |
| Hexahydrate Molecular Weight | 515.04 g·mol⁻¹ | [2][3] |
| Appearance | Black-brown to yellow crystals or solid | [2][3] |
| Melting/Decomposition Point | 65 °C (decomposes) | [2][3] |
| Density (Hydrate) | ~1.02 g·cm⁻³ at 25 °C | [2][17] |
| Solubility in Water | 456 g·L⁻¹ at 30 °C | [2][16] |
Synthesis and Purification
Protocol 5.1: Synthesis of Hexachloroiridic Acid via Oxidative Chlorination
Principle: This protocol describes a common industrial method for producing H₂IrCl₆.[2] Elemental iridium powder is dissolved in a highly oxidizing and chloride-rich environment. Concentrated hydrochloric acid provides the chloride ligands and the acidic medium, while chlorine gas acts as the powerful oxidizing agent required to convert Ir(0) to Ir(IV).
Materials:
-
Iridium metal powder (>99.95% purity)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Chlorine (Cl₂) gas
-
Glass-lined reaction vessel with gas inlet, outlet, and reflux condenser
-
Heating mantle
-
Schlenk line or vacuum manifold
Procedure:
-
Reaction Setup: Place the iridium metal powder into the glass-lined reaction vessel.
-
Acid Addition: Carefully add a stoichiometric excess of concentrated hydrochloric acid to the vessel.
-
Chlorination: While stirring the suspension, slowly bubble chlorine gas through the solution.
-
Causality: The continuous supply of Cl₂ ensures the complete oxidation of iridium metal. The reaction is often performed at elevated temperatures to increase the reaction rate.
-
-
Reflux: Gently heat the mixture to reflux. Maintain reflux and the chlorine gas flow until all the iridium metal has dissolved, which may take several hours. The solution will turn a deep brown-red color.
-
Cooling and Isolation: Once the reaction is complete, stop the heating and chlorine flow. Allow the solution to cool to room temperature. The crude product is the resulting aqueous solution of H₂IrCl₆.
Purification (Self-Validation):
-
To remove certain impurities, the resulting solution can be repeatedly concentrated by heating under reduced pressure and redissolving in concentrated HCl.[16] This process helps drive off volatile contaminants.
-
The final product can be obtained as crystals by drying the concentrated solution in a vacuum desiccator over a strong drying agent like calcium oxide (CaO).[16] Purity can be validated using Inductively Coupled Plasma (ICP) analysis to ensure trace metal impurities are below acceptable thresholds.[2]
Caption: Workflow for the synthesis and purification of H₂IrCl₆.
Key Applications in Catalysis and Materials Science
The utility of H₂IrCl₆ stems from its role as a versatile precursor, allowing for the controlled formation of highly active iridium species.
Precursor for Catalysis
Hexachloroiridic acid is the starting material for a wide range of iridium-based catalysts used in organic synthesis.[7] When dispersed onto high-surface-area supports, it forms heterogeneous catalysts that enhance reaction rates and improve outcomes.[6] In homogeneous catalysis, it forms Ir(III)/Ir(IV) redox couples that lower the activation energy of reactions by stabilizing intermediates.[2]
Electrochemistry and Electroplating
In electrochemistry, H₂IrCl₆ is a key precursor for preparing iridium oxide (IrO₂), a highly efficient and stable electrocatalyst for the oxygen evolution reaction in acidic media, which is critical for hydrogen production via water electrolysis.[4][8] In electroplating, it is used to deposit thin, uniform, and highly corrosion-resistant iridium films on substrates, which is valuable for high-end electronics and protective coatings on turbine blades.[2]
Synthesis of Advanced Materials
H₂IrCl₆ is used to synthesize iridium-substituted polyoxometalates by filling vacancies in precursor structures.[3][5] It also serves as a precursor in the controlled synthesis of iridium nanoparticles; the final particle size and structure can be tuned by the reaction conditions.[18][19]
Conclusion
Hexachloroiridic acid (H₂IrCl₆) is a fundamentally important coordination compound whose chemistry is defined by the [IrCl₆]²⁻ dianion. This species features a central iridium atom in the +4 oxidation state with a d⁵ electron configuration, leading to a stable, low-spin octahedral coordination geometry. This precise molecular structure dictates its physicochemical properties and underpins its extensive use as a precursor for catalysts and advanced materials. A thorough understanding of its structure, properties, and synthesis is essential for leveraging its full potential in driving innovation across the chemical sciences.
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